Ethyl 2,3-dimethylquinoxaline-6-carboxylate Ethyl 2,3-dimethylquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 32388-06-0
VCID: VC4676484
InChI: InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

Ethyl 2,3-dimethylquinoxaline-6-carboxylate

CAS No.: 32388-06-0

VCID: VC4676484

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dimethylquinoxaline-6-carboxylate - 32388-06-0

Description

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and materials science. This specific derivative features a quinoxaline ring structure with methyl groups at positions 2 and 3, an ethyl ester group attached to a carboxylic acid at position 6.

Synthesis Methods

The synthesis of Ethyl derivatives typically involves condensation reactions under basic conditions. For example, reacting the parent quinoxaline compound with ethyl chloroformate can produce such derivatives efficiently in laboratory settings. Industrial production often employs continuous flow reactors to enhance yield and efficiency.

Synthesis Steps:

Step-by-step synthesis procedure:

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Step A: Preparation of Reactants - Prepare the parent compound by ensuring it is pure. Step B: Condensation Reaction - Add base (e.g., triethylamine) slowly while stirring. Step C: Addition of Ethyl Chloroformate - Gradually add ethyl chloroformate under controlled temperature conditions. Step D: Purification - Use techniques like chromatography or recrystallization for purification.

Industrial Scale-Up:

For industrial production, methods are scaled up using continuous flow reactors to enhance efficiency while maintaining controlled reaction conditions.

Step-by-step industrial scale-up procedure:

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Industrial Scale-Up Procedure: Step A: Continuous Flow Setup Configure continuous flow reactor system for efficient mixing. Step B: Reactant Input Continuously feed reactants into the reactor system under optimized temperature control. Step C: Product Collection Collect product from output stream after passing through purification stages if necessary.

Step-by-step optimization process:

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Optimization Process: 1. Monitor Temperature Control Systems Ensure precise temperature control throughout the reaction process. 2. Adjust Flow Rates Optimize reactant flow rates for maximum yield without compromising purity. 3. Analyze Output Quality Consistently Regularly check product quality through analytical techniques like HPLC or NMR spectroscopy.

Step-by-step troubleshooting guide:

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Troubleshooting Guide: Problem A – Low Yield: Check if reactants are fully consumed during reaction time; Adjust residence time within reactor accordingly; Problem B – Impurities Found: Inspect solvent purity; Consider additional purification steps post-reaction; Problem C – Equipment Failure: Regular maintenance checks on equipment; Ensure backup systems are operational during critical phases;

Challenges in Scaling Up Production

Scaling up chemical reactions from laboratory settings to industrial levels poses several challenges including maintaining uniformity across large volumes, managing heat transfer efficiently due to increased volume-to-surface area ratios compared with smaller batches used in lab experiments .

Potential Solutions

Employing advanced technologies such as microreactors which allow better heat management due their higher surface-to-volume ratio compared traditional batch reactors could mitigate some issues associated scaling chemical processes industrially .

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Detailed Research Findings on Biological Activities

While specific research findings directly related to "Ethlyl dimethyiquoxiline" might be limited due lack availability detailed studies focusing solely this particular compound there exist numerous investigations highlighting biological potential various other substituted quinoxlaines particularly those exhibiting anticancer properties among others pharmacological effects.

Quinoxlaines generally possess diverse biological activities including anticancer antiviral anti-inflammatory actions depending substitution patterns present within molecule itself.

One notable study demonstrated significant antiproliferative activity certain sulfanyl-substituted phenyll-quinoxlaine derivatives against human cancer cell lines suggesting potential therapeutic applications future drug development efforts targeting oncology treatments specifically focused around optimizing structural scaffolds derived these types molecules further enhancing efficacy reducing side effects associated current chemotherapeutic agents being explored extensively ongoing clinical trials worldwide today!

Given broad spectrum bioactivity exhibited members this class compounds continued exploration novel synthetic routes facilitating access larger libraries structurally diverse analogues remains crucial advancing field medicinal chemistry moving forward especially when considering vast array unmet medical needs still persist globally despite advances made thus far!

CAS No. 32388-06-0
Product Name Ethyl 2,3-dimethylquinoxaline-6-carboxylate
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name ethyl 2,3-dimethylquinoxaline-6-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3
Standard InChIKey UDUQPOGWJUMYLA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C
Solubility not available
PubChem Compound 2826621
Last Modified Aug 17 2023

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